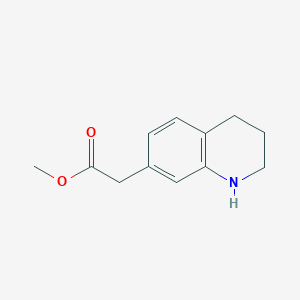
Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate
Overview
Description
“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is a chemical compound with the CAS Number: 1332655-50-1 . It has a molecular weight of 205.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Antibiotic Discovery
Helquinoline, a Tetrahydroquinoline Derivative : The ethyl acetate extract of cultures of Janibacter limosus showed high biological activity against bacteria and fungi, leading to the discovery of helquinoline, a tetrahydroquinoline derivative. This compound, along with others, was identified through NMR and mass spectrometry techniques, highlighting the potential of tetrahydroquinoline derivatives in antibiotic research (Asolkar et al., 2004).
Therapeutic Activities
Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinoline derivatives have been identified as 'privileged scaffolds' in drug discovery, showing therapeutic potential in cancer, malaria, central nervous system (CNS) disorders, cardiovascular and metabolic disorders. Notably, these derivatives have been explored for their anticancer properties, with some gaining FDA approval for treating soft tissue sarcomas (Singh & Shah, 2017).
Chemical Synthesis Techniques
Diastereoselective Synthesis of Tetrahydroquinoline Carboxylic Esters : A method was developed for the diastereoselective synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters from methyl (2-nitrophenyl)acetate. This process involved a series of reactions including alkylation, ozonolysis, and hydrogenation, resulting in high yield and diastereoselectivity (Bunce et al., 2001).
Safety and Hazards
“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the biological activities of related 1,2,3,4-tetrahydroisoquinoline compounds , it may be worthwhile to investigate the potential of this compound in the treatment of various diseases.
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHEXGCRKZAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
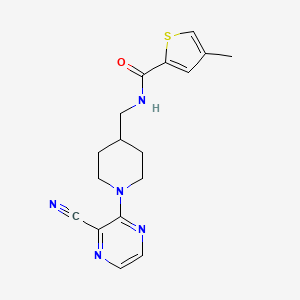
![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)
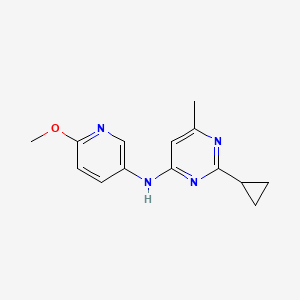
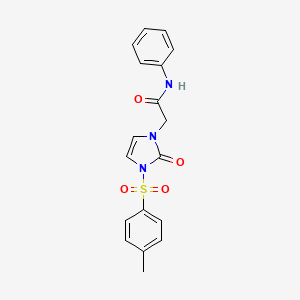
![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)
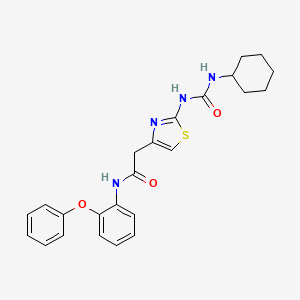

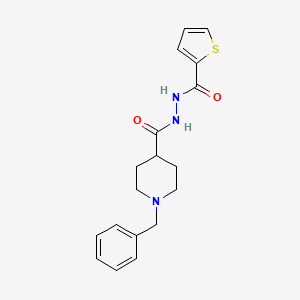
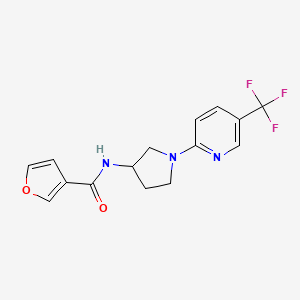

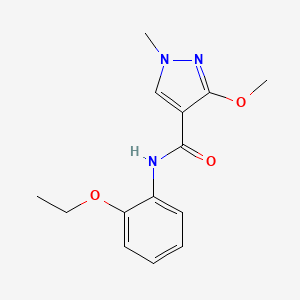
![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)
